molecular formula C15H16Cl2N4O2 B2584544 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide CAS No. 1207012-07-4

2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2584544
CAS No.: 1207012-07-4
M. Wt: 355.22
InChI Key: UOHKJGLWOXMERS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a synthetic organic compound designed for pharmaceutical and biological research. This hybrid molecule incorporates two pharmacophores of significant research interest: a 2,4-dichlorophenoxyacetamide group and a 6-methylpyridazin-3-yl moiety linked through an aminoethyl chain. The 2,4-dichlorophenoxy moiety is derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a compound well-known for its herbicidal activity and more recently investigated for its potential as a COX-2 inhibitor, suggesting possible anti-inflammatory applications . The pyridazinone component is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of reported biological activities including antioxidant, antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties . The molecular design suggests potential for investigating multiple biological targets. Research applications may include exploration as a potential thyroid hormone receptor agonist, as pyridazinone derivatives have been investigated for this purpose in relation to metabolic diseases, atherosclerosis, and hypercholesterolemia . The compound may also serve as a valuable intermediate in synthetic organic chemistry for the development of more complex heterocyclic systems. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O2/c1-10-2-5-14(21-20-10)18-6-7-19-15(22)9-23-13-4-3-11(16)8-12(13)17/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKJGLWOXMERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide typically involves multiple steps:

  • Formation of the Dichlorophenoxy Intermediate: : The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

  • Acetylation: : The 2,4-dichlorophenol is then reacted with chloroacetyl chloride in the presence of a base like pyridine to form 2-(2,4-dichlorophenoxy)acetyl chloride.

  • Amidation: : The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 2-((6-methylpyridazin-3-yl)amino)ethylamine. This step is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinyl ring, forming corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage, converting them to amines or alcohols, respectively.

  • Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in the development of pharmaceuticals due to its biological activity. Research indicates that derivatives of dichlorophenoxy compounds can act as anti-inflammatory agents by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes, which are implicated in various inflammatory diseases .

Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids derived from related compounds have demonstrated promising anti-breast cancer efficacy, with IC₅₀ values indicating effective growth inhibition against several cancer cell lines . The structural modifications in these compounds can lead to enhanced selectivity and potency against specific cancer types.

Anticonvulsant Properties

Research into similar pyridazine derivatives has revealed their potential as anticonvulsants. For example, certain synthesized pyridazine-thiazole hybrids displayed effective protection in seizure models, suggesting that the incorporation of specific substituents can enhance anticonvulsant activity .

Herbicidal Activity

The compound is also investigated for its herbicidal properties, particularly in pre-emergence herbicides. It acts by being absorbed through the roots and seeds of plants, effectively controlling weed growth without harming desirable crops. Formulations based on dichlorophenyl derivatives have shown improved biological properties and efficacy in weed management strategies .

Case Studies and Research Findings

StudyFocusFindings
Siddiqui et al. (2020)Anticonvulsant ActivityIdentified pyridazine-thiazole hybrids with median effective doses indicating strong anticonvulsant properties .
Łączkowski et al. (2020)Antitumor ActivityDeveloped new thiazole-linked compounds showing selective anticancer activity against various cell lines .
Evren et al. (2019)Anticancer ActivitySynthesized thiazole derivatives demonstrating high selectivity against human lung adenocarcinoma cells .
Agricultural ResearchHerbicidal EfficacyEvaluated formulations containing dichlorophenyl derivatives showing effective pre-emergence control of weeds .

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenoxy group could facilitate binding to hydrophobic pockets, while the pyridazinyl group might interact with polar or charged residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide and related phenoxyacetamide derivatives:

Compound Name Key Structural Features Biological Activity Key References
This compound 2,4-Dichlorophenoxy group + ethylamine-pyridazine side chain Hypothesized enzyme inhibition (e.g., COX-2 or caspases); limited direct data
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) 2,4-Dichlorophenoxy group + 4-methylpyridin-2-yl substituent Synthetic auxin agonist; induces AUX/IAA protein degradation in plants
DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)acetamide) 2,4-Dichlorophenoxy group + mercaptoethyl side chain Allosteric caspase-3 inhibitor; forms disulfide bridges with Cys264
RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide) 2,4-Dichlorophenoxy group + p-tolylthioethyl side chain Not explicitly stated; structural similarity suggests potential enzyme interaction
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide 2,4-Dichlorophenoxy group + 5-amino-2-methoxyphenyl substituent Antihistamine and anticholinergic properties
2-(2,4-Dichlorophenoxy)propanoic acid (8) 2,4-Dichlorophenoxy group + propanoic acid chain Intermediate in herbicide synthesis; lacks amide functionalization

Key Differences and Insights:

Side Chain Modifications: The pyridazine-containing side chain in the target compound distinguishes it from analogs like Compound 533 (pyridine-based) or DICA (mercaptoethyl). Pyridazine rings are less common in phenoxyacetamides and may enhance solubility or target specificity compared to pyridine or thioether groups . Mercaptoethyl groups (e.g., DICA) enable covalent interactions with cysteine residues in enzymes like caspase-3, a mechanism absent in the target compound .

Biological Activity: COX-2 Inhibition: While 2,4-dichlorophenoxyacetic acid derivatives are known COX-2 inhibitors , the target compound’s pyridazine side chain may alter selectivity compared to simpler analogs like 2,4-D . Auxin Agonism: Compound 533 shares the phenoxyacetamide core but acts as a synthetic auxin, degrading AUX/IAA proteins in plants. The target compound’s ethyl-pyridazine chain likely precludes this activity .

Synthetic Accessibility: The target compound’s synthesis requires multi-step condensation and functionalization, contrasting with simpler esterification routes used for propanoic acid derivatives (e.g., Compound 8) .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article delves into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H17_{17}Cl2_{2}N3_{3}O
  • Molecular Weight : 330.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may exhibit herbicidal properties by inhibiting certain metabolic pathways in plants. The mechanism involves:

  • Inhibition of Photosynthesis : Compounds with similar structures often interfere with photosynthetic electron transport chains.
  • Selective Toxicity : The dichlorophenoxy group is known for its herbicidal activity, targeting broadleaf weeds while sparing grasses.

Pharmacological Profile

Research indicates that the compound may also possess pharmacological properties beyond herbicidal activity:

  • Antinociceptive Effects : Similar compounds have shown promise in pain relief by modulating sigma receptors, which are implicated in pain pathways.
  • Potential Antimicrobial Activity : There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial properties through disruption of bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Herbicidal ActivityEffective against various broadleaf weeds; mechanism involves photosynthesis inhibition.
AntinociceptivePotential pain relief via sigma receptor modulation; further studies needed.
AntimicrobialPreliminary evidence of activity against certain bacterial strains.

Experimental Studies

  • Herbicidal Efficacy :
    • A study demonstrated that formulations containing this compound effectively reduced weed biomass in controlled agricultural settings, highlighting its potential as a pre-emergent herbicide.
  • Pain Modulation :
    • Research on related compounds revealed significant antinociceptive effects in animal models, suggesting that this compound could similarly modulate pain responses.
  • Antimicrobial Testing :
    • In vitro assays have indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide?

Answer:
The synthesis involves three critical stages:

Substitution Reaction: React 2,4-dichlorophenol with chloroacetyl chloride in anhydrous DMF under nitrogen atmosphere to form 2-(2,4-dichlorophenoxy)acetyl chloride.

Amine Coupling: React the intermediate with ethylenediamine in dichloromethane (DCM) using triethylamine (TEA) as a base to form the ethylenediamine-linked acetamide.

Pyridazine Functionalization: Introduce the 6-methylpyridazin-3-yl group via a nucleophilic aromatic substitution (SNAr) reaction using catalytic CuI in acetonitrile at 80°C .
Key Conditions: Monitor reactions via TLC, use inert gas for moisture-sensitive steps, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is the compound characterized to confirm structural integrity?

Answer:
Characterization employs:

  • ¹H/¹³C NMR: Confirm proton environments (e.g., dichlorophenoxy protons at δ 7.2–7.4 ppm, pyridazine NH at δ 9.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 439.12 for C₁₅H₁₄Cl₂N₄O₂) .
  • IR Spectroscopy: Identify amide C=O stretches (~1660 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How can reaction yields be optimized for the pyridazine coupling step?

Answer:
Low yields in SNAr reactions (e.g., 15% in ) are addressed by:

  • Solvent Optimization: Replace acetonitrile with DMF to enhance nucleophilicity .
  • Catalyst Screening: Test Pd(OAc)₂ or PdCl₂(PPh₃)₂ for cross-coupling efficiency .
  • Temperature Control: Increase to 100°C to accelerate kinetics but avoid decomposition .
  • Purification: Use preparative HPLC for polar byproducts .

Advanced: How do structural modifications (e.g., pyridazine vs. pyridine) impact biological activity?

Answer:

  • Pyridazine vs. Pyridine: Pyridazine’s electron-deficient ring enhances binding to auxin receptors (e.g., TIR1 in plants) compared to pyridine, as seen in SAR studies of compound 533 .
  • Methyl Substitution: The 6-methyl group on pyridazine improves metabolic stability by reducing CYP450-mediated oxidation .

Basic: What analytical techniques resolve contradictions in NMR data (e.g., unexpected splitting)?

Answer:

  • Variable Temperature NMR: Distinguish dynamic effects (e.g., rotamers) by cooling to –40°C .
  • 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., ethylenediamine CH₂ groups) .
  • Deuterated Solvent Screening: Use DMSO-d₆ instead of CDCl₃ to stabilize hydrogen bonds .

Advanced: What is the hypothesized mechanism of action for this compound in plant biology?

Answer:
The dichlorophenoxy group mimics auxin (e.g., 2,4-D), binding to TIR1/AFB receptors to trigger ubiquitin-mediated degradation of AUX/IAA repressors. The ethylenediamine linker enhances membrane permeability, while the pyridazine moiety stabilizes receptor-ligand interactions .

Advanced: How do pH and temperature affect the compound’s stability in aqueous solutions?

Answer:

  • Acidic Conditions (pH < 3): Hydrolysis of the acetamide bond occurs, forming 2,4-dichlorophenol and ethylenediamine byproducts. Stabilize with citrate buffers (pH 5–6) .
  • Thermal Degradation: Above 60°C, the pyridazine ring undergoes decomposition (TGA data in ). Store at –20°C under argon.

Basic: What are the recommended in vitro assays to evaluate bioactivity?

Answer:

  • Auxin Response Assay: Transgenic Arabidopsis lines with DR5::GUS reporter to quantify transcriptional activation .
  • Enzyme Inhibition: Test inhibition of Pseudomonas aeruginosa T3SS using secretion assays (e.g., ExoS effector quantification) .

Advanced: How to address discrepancies in mass spectrometry data (e.g., unexpected adducts)?

Answer:

  • Ion Source Optimization: Reduce in-source fragmentation by lowering ESI voltage from 4.5 kV to 3.2 kV .
  • Adduct Suppression: Add 0.1% formic acid to suppress sodium adducts ([M+Na]+) .
  • High-Resolution Validation: Use Orbitrap or TOF-MS to distinguish isobaric interferences .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with TIR1 (PDB: 2P1Q) to predict binding affinities .
  • DFT Calculations (Gaussian): Optimize geometry and calculate electrostatic potential maps for the pyridazine ring .
  • MD Simulations (GROMACS): Assess ligand-receptor stability over 100 ns trajectories .

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